Piperidine, 2-(nitromethylene)-
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Overview
Description
Piperidine, 2-(nitromethylene)- is an aromatic heterocycle containing a nitromethylene substituent. It is a fast-acting neurotoxicant, effective both by contact or oral ingestion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 2-(nitromethylene)- typically involves the nitromethylenation of piperidine derivatives. One common method is the catalytic decomposition of 3-diazo-2-piperidone, which can be achieved using catalysts such as rhodium (II) acetate and methyl trioxorhenium . Another approach involves the 1,3-dipolar cycloaddition of electron-deficient olefins to 3-diazo-2-piperidone, resulting in 3-substituted pyrazolines, which can then be converted to Piperidine, 2-(nitromethylene)- .
Industrial Production Methods: Industrial production methods for Piperidine, 2-(nitromethylene)- are not extensively documented. the processes likely involve large-scale adaptations of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Piperidine, 2-(nitromethylene)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitromethylene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidines.
Scientific Research Applications
Piperidine, 2-(nitromethylene)- has several scientific research applications:
Mechanism of Action
Piperidine, 2-(nitromethylene)- exerts its effects by acting on the cholinergic synapse, where it functions as an agonist at the post-synaptic nicotinic acetylcholine receptors. This interaction leads to an extensive change in conformation that affects all subunits and results in the opening of an ion-conducting channel across the plasma membrane .
Comparison with Similar Compounds
- 2-Nitromethylene-pyrrolidine
- 2-Nitromethylene-hexahydroazepine
- Imidacloprid
Comparison: Piperidine, 2-(nitromethylene)- is unique due to its specific structure and the presence of the nitromethylene group, which imparts distinct chemical and biological properties. Compared to similar compounds like 2-Nitromethylene-pyrrolidine and 2-Nitromethylene-hexahydroazepine, it has a different ring size, which affects its reactivity and biological activity .
Properties
CAS No. |
50902-03-9 |
---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2-(nitromethylidene)piperidine |
InChI |
InChI=1S/C6H10N2O2/c9-8(10)5-6-3-1-2-4-7-6/h5,7H,1-4H2 |
InChI Key |
SKKTZJVNTSSCLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=C[N+](=O)[O-])C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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